N-(2-chloro-4,6-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
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Overview
Description
N-(2-chloro-4,6-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted dimethylphenyl group and a dioxoisoindolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4,6-dimethylaniline and phthalic anhydride.
Formation of Intermediate: The reaction between 2-chloro-4,6-dimethylaniline and phthalic anhydride in the presence of a suitable catalyst, such as acetic acid, leads to the formation of an intermediate compound.
Acetylation: The intermediate is then subjected to acetylation using acetic anhydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature control and efficient mixing, to ensure high yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,6-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-chloro-4,6-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid, while reduction could produce N-(2-chloro-4,6-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)ethylamine.
Scientific Research Applications
N-(2-chloro-4,6-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory or anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which N-(2-chloro-4,6-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its application.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4,6-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propionamide
- N-(2-chloro-4,6-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)butyramide
Uniqueness
N-(2-chloro-4,6-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both chloro and dioxoisoindolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-10-7-11(2)16(14(19)8-10)20-15(22)9-21-17(23)12-5-3-4-6-13(12)18(21)24/h3-8H,9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCDSHZKFWLYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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